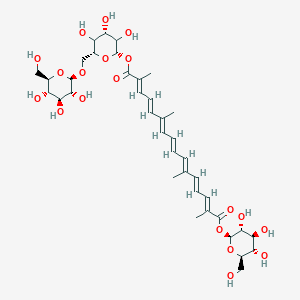
Crocin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crocin 2 is a glycosylated apocarotenoid pigment predominantly found in saffron (Crocus sativus) and gardenia fruit (Gardenia jasminoides). It is one of the major color-causing compounds in these plants and is known for its vibrant yellow-orange hue. This compound is a digentiobiosyl ester of crocetin, which is a carotenoid compound. This compound has gained significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Crocin 2 can be synthesized through various methods, including traditional extraction from natural sources and microbial synthesis. The traditional method involves extracting crocin from the stigmas of Crocus sativus or the fruits of Gardenia jasminoides using organic solvents. The process typically includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
In recent years, microbial synthesis has emerged as an alternative method. This involves engineering the metabolic pathways of microorganisms such as Escherichia coli to produce this compound from simpler carbon sources like glycerol. Genetic modifications and overexpression of key enzymes, such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase, are employed to achieve this synthesis .
Industrial Production Methods
Industrial production of this compound often relies on large-scale extraction from plant sources. Techniques such as macroporous resin column chromatography combined with high-speed counter-current chromatography (HSCCC) are used to purify this compound from the dry fruit of Gardenia jasminoides. This method is efficient, convenient, and cost-effective, yielding high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Crocin 2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crocetin and other oxidation products.
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to release crocetin and sugar moieties.
Esterification and Transesterification: This compound can participate in esterification and transesterification reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break the glycosidic bonds.
Esterification: Catalysts such as sulfuric acid or enzymes like lipases can be used for esterification reactions.
Major Products Formed
Oxidation: Crocetin and other oxidation products.
Hydrolysis: Crocetin and sugar moieties.
Esterification: Various ester derivatives of this compound.
Scientific Research Applications
Crocin 2 has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and colorant in various chemical processes.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and metabolic disorders. .
Industry: Utilized in the food and cosmetics industries as a natural colorant and additive.
Mechanism of Action
Crocin 2 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as interleukin-1 beta and tumor necrosis factor-alpha, through the suppression of the nuclear factor-kappa B pathway.
Neuroprotective Effects: This compound protects neurons from damage by modulating neurotransmitter levels and reducing neuroinflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Crocin 2 is often compared with other carotenoids and glycosylated derivatives, such as:
Crocin 1: Another glycosylated derivative of crocetin, similar in structure but with different glycosylation patterns.
Crocetin: The aglycone form of crocin, which lacks the sugar moieties but retains similar biological activities.
Zeaxanthin: A carotenoid with similar antioxidant properties but different structural features.
Uniqueness
This compound is unique due to its high water solubility and stability, which enhance its bioavailability and therapeutic potential. Its glycosylation pattern also contributes to its distinct biological activities and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C38H54O19 |
|---|---|
Molecular Weight |
814.8 g/mol |
IUPAC Name |
1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,4S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27?,28+,29+,30+,31-,32-,33?,36-,37+,38+/m1/s1 |
InChI Key |
CZSBHMFVVLYIQQ-AKHSZGMMSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1C([C@H](C([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















